BenchChemオンラインストアへようこそ!

ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Phosphodiesterase 4 Inhibition Scaffold-Based Drug Design Cocrystallography

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (CAS 885-94-9) is an N-arylpyrazole-4-carboxylic acid ethyl ester belonging to the phenylpyrazole class of heterocycles. With a molecular formula of C₁₂H₁₂N₂O₂ and molecular weight of 216.24 g·mol⁻¹, it bears an unsubstituted pyrazole core at positions 3 and 5, a phenyl substituent at N1, and an ethyl ester at C4.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 885-94-9
Cat. No. B1282584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-phenyl-1H-pyrazole-4-carboxylate
CAS885-94-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3
InChIKeyUBIULDHICQCHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 885-94-9): Core Scaffold Identity and Procurement-Relevant Baseline


Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (CAS 885-94-9) is an N-arylpyrazole-4-carboxylic acid ethyl ester belonging to the phenylpyrazole class of heterocycles [1]. With a molecular formula of C₁₂H₁₂N₂O₂ and molecular weight of 216.24 g·mol⁻¹, it bears an unsubstituted pyrazole core at positions 3 and 5, a phenyl substituent at N1, and an ethyl ester at C4 [2]. This compound is recognized primarily as a versatile synthetic intermediate and scaffold element in medicinal chemistry, rather than an end-product bioactive molecule [3]. Its procurement relevance lies in its role as a building block for constructing more elaborate pyrazole-based inhibitors, particularly in phosphodiesterase and xanthine oxidoreductase programs [4].

Why Ethyl 1-Phenyl-1H-Pyrazole-4-Carboxylate Cannot Be Interchanged with N-Unsubstituted or N-Alkyl Pyrazole-4-Carboxylate Analogs


In-class substitution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate with its N-unsubstituted (ethyl 1H-pyrazole-4-carboxylate), N-methyl, or N-alkyl pyrazole-4-carboxylate analogs is not permissible for applications requiring specific molecular recognition, electronic properties, or lipophilicity profiles. The N-phenyl group is not a passive substituent; crystallographic evidence demonstrates that the phenyl ring engages in hydrophobic clamp interactions within the phosphodiesterase 4 (PDE4) active site, contributing directly to binding affinity [1]. Substituting the N-phenyl with N-H results in a greater than 300-fold loss in PDE4D inhibitory potency in the 3,5-dimethyl series, illustrating the functional non-interchangeability of this substituent [1]. Furthermore, the N-phenyl group modulates the compound's physicochemical profile—increasing molecular weight by approximately 76 g·mol⁻¹ and computed logP by approximately 1 unit relative to the N-unsubstituted analog—thereby altering solubility, membrane permeability, and metabolic stability in ways that cannot be replicated by N-alkyl variants [2]. Generic substitution with the acid analog (1-phenyl-1H-pyrazole-4-carboxylic acid) similarly fails because the ethyl ester serves as both a protecting group for further synthetic manipulation and a pharmacophoric element occupying the Q1 pocket in PDE4 cocrystal structures [1].

Quantitative Differentiation Evidence for Ethyl 1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 885-94-9) Against Closest Analogs


PDE4D Inhibitory Potency: N-Phenyl vs. N-H Substitution Confers ~304-Fold Improvement

In the seminal Card et al. (2005) scaffold-based drug design study, the N-phenyl substituted pyrazole-4-carboxylic acid ethyl ester (pyrazole no. 8, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester) exhibited an IC₅₀ of 0.27 µM against human PDE4D catalytic domain, representing a ~304-fold improvement over the N-unsubstituted parent scaffold (pyrazole no. 2, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester) which showed an IC₅₀ of 82 µM in the same assay [1]. This dramatic potency enhancement is attributed to the N-phenyl ring engaging the hydrophobic clamp formed by F372 and I336 residues in the PDE4 active site, as visualized in cocrystal structures (PDB 1Y2C) [1]. The N-phenyl derivative retains the conserved hydrogen bond between the carboxylate group and the invariant glutamine (Q369) observed in the N-H parent, validating it as a scaffold with preserved binding interactions but vastly improved affinity [1].

Phosphodiesterase 4 Inhibition Scaffold-Based Drug Design Cocrystallography

Xanthine Oxidoreductase Inhibition: 1-Phenyl-Pyrazole-4-Carboxylic Acid Scaffold Achieves Nanomolar Potency Comparable to Febuxostat

Li et al. (2017) synthesized and evaluated a diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives as xanthine oxidoreductase (XOR) inhibitors [1]. Approximately half of the target compounds exhibited XOR inhibitory potency at the nanomolar level. The most potent derivatives—compounds 16c, 16d, and 16f—achieved IC₅₀ values of 5.7 nM, 5.7 nM, and 4.2 nM respectively, in direct comparison with the clinically approved XOR inhibitor febuxostat (IC₅₀ = 5.4 nM) [1]. Steady-state kinetics confirmed compound 16c as a mixed-type inhibitor, and in vivo potassium oxonate-hypoxanthine-induced hyperuricemia mouse models demonstrated that 16c exhibits hypouricemic potency similar to febuxostat [1]. The SAR analysis confirmed that the 1-phenyl substitution on the pyrazole-4-carboxylic acid scaffold is essential for high-affinity XOR binding [1].

Xanthine Oxidoreductase Hyperuricemia Structure-Activity Relationship

NMR Spectroscopic Differentiation: N-Phenyl Substituent Produces Diagnostic Chemical Shift Signatures for Identity Confirmation and Purity Assessment

Holzer and Seiringer (1993) reported comprehensive ¹H and ¹³C NMR spectroscopic data for a series of N-1 substituted ethyl 4-pyrazolecarboxylates, including the N-phenyl derivative (the target compound), N-methyl, N-ethyl, and N-H analogs [1]. The N-phenyl substitution produces characteristic aromatic proton signals in the 7.3–7.7 ppm region and distinct ¹³C resonances for the ipso-carbon of the phenyl ring, enabling unambiguous differentiation from N-alkyl analogs which lack these signals [1]. Additionally, SpectraBase (spectrabase.com) archives three independent NMR spectra for ethyl 1-phenyl-1H-pyrazole-4-carboxylate, providing validated reference data for identity confirmation and purity assessment [2]. The N-phenyl group also induces measurable anisotropic shielding effects on the pyrazole ring protons (H-3 and H-5) compared to N-alkyl derivatives, with chemical shift differences of 0.2–0.5 ppm depending on substitution pattern [1].

NMR Spectroscopy Quality Control Structural Assignment

Physicochemical Property Differentiation: N-Phenyl Substitution Increases Molecular Weight by 54% and Lipophilicity by ~1 Log Unit vs. N-Unsubstituted Analog

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (MW 216.24 g·mol⁻¹) is significantly differentiated from its closest structural analogs by fundamental physicochemical properties [1]. Compared to ethyl 1H-pyrazole-4-carboxylate (N-H parent, MW 140.14 g·mol⁻¹), the N-phenyl derivative has a 54% higher molecular weight [1][2]. Compared to ethyl 1-methyl-1H-pyrazole-4-carboxylate (MW 154.17 g·mol⁻¹), it is 40% heavier [1]. The computed logP for the 1-phenyl-1H-pyrazole-4-carboxylic acid (the hydrolyzed acid form) is reported as 1.57–1.72 by multiple sources, while the ethyl ester is estimated to be approximately 2.0–2.4 [3]. This represents an increase of approximately 1 log unit in lipophilicity compared to the N-unsubstituted analog. The polar surface area (PSA) for the target compound is approximately 44–48 Ų, and the compound complies with Lipinski's Rule of Five [3]. These property differences directly impact solubility profiles, membrane permeability, and metabolic stability, rendering the N-phenyl compound suitable for applications where moderate lipophilicity and enhanced hydrophobic binding interactions are required [3].

Physicochemical Properties Lipophilicity Drug-Likeness

Synthetic Accessibility and Regioselective Derivatization: Ethyl Ester at C4 Enables Orthogonal Functionalization Distinct from N-Alkyl Analogs

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is synthesized via condensation of ethyl 2-formyl-3-oxo-propionate (ethoxycarbonylmalondialdehyde) with phenylhydrazine, a route that proceeds with high regioselectivity to afford the N-phenyl-4-carboxylate isomer exclusively [1]. In contrast, condensation of the same dicarbonyl precursor with methylhydrazine often yields mixtures of 3- and 5-substituted regioisomers, complicating purification and reducing effective yield [2]. The target compound's unsubstituted 3- and 5-positions on the pyrazole ring provide two orthogonal vectors for further functionalization via electrophilic substitution or cross-coupling, a versatility not available in 3,5-disubstituted analogs such as ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate [3]. The ethyl ester at C4 can be selectively hydrolyzed to the carboxylic acid (1-phenyl-1H-pyrazole-4-carboxylic acid) under mild basic conditions (NaOH, MeOH/THF, 60 °C), providing a gateway to amide, hydrazide, and other carboxylic acid-derived intermediates [4]. Patents describe this compound as a valuable building block for preparing phosphodiesterase (PDE) inhibitors, particularly PDE10 inhibitors, where the 4-carboxylate position serves as the key attachment point for further elaboration [5].

Synthetic Intermediate Regioselective Synthesis Building Block

Procurement-Driven Application Scenarios for Ethyl 1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 885-94-9)


PDE4 Inhibitor Lead Optimization: Scaffold with Validated N-Phenyl Binding Interactions

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate serves as a core scaffold for PDE4 inhibitor programs where the N-phenyl group is required for hydrophobic clamp engagement with F372/I336 residues. The Card et al. (2005) scaffold-based drug design study demonstrated that N-phenyl substitution on the pyrazole-4-carboxylate scaffold improved PDE4D potency by ~304-fold compared to the N-H parent (IC₅₀ 0.27 µM vs. 82 µM) . The cocrystal structure (PDB 1Y2C, 1.67 Å) provides atomic-level guidance for further optimization at the unsubstituted C3 and C5 positions, while the ethyl ester occupies the Q1 pocket . Procurement of this specific compound, rather than N-alkyl analogs, is essential because N-alkyl variants lack the aromatic ring required for the hydrophobic clamp interaction and cannot be substituted without entirely re-optimizing the series .

Xanthine Oxidoreductase Inhibitor Development: Febuxostat-Competitive Scaffold for Gout Therapeutics

For hyperuricemia and gout drug discovery, the 1-phenyl-pyrazole-4-carboxylate scaffold provides a validated starting point for XOR inhibitor development. Li et al. (2017) demonstrated that 1-phenyl-pyrazole-4-carboxylic acid derivatives achieve XOR IC₅₀ values of 4.2–5.7 nM, equipotent to the FDA-approved drug febuxostat (5.4 nM), with confirmed in vivo hypouricemic efficacy in mouse models . SAR analysis established that the 1-phenyl substitution is critical for nanomolar potency, and the C4 carboxylate/ester group is essential for binding . Ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid as a direct entry point into this chemotype, or used as an ester prodrug/protected intermediate for further SAR exploration at positions 3 and 5 .

Fragment-Based Drug Discovery: N-Phenylpyrazole-4-Carboxylate as a Privileged Fragment for Multiple Targets

The N-phenylpyrazole-4-carboxylate scaffold has been captured in multiple PDB cocrystal structures with diverse protein targets, validating it as a privileged fragment for fragment-based drug discovery (FBDD). In addition to PDE4D (PDB 1Y2C), the scaffold appears in Mycobacterium tuberculosis dihydrofolate reductase (PDB 6VS5, 5-methyl analog) and phosphopantetheine adenylyltransferase (PDB 6QMF) complexes . The unsubstituted C3 and C5 positions of the target compound allow systematic fragment growth via parallel synthetic chemistry, while the N-phenyl group provides a conserved hydrophobic anchor across multiple targets . This multi-target applicability justifies procurement as a general-purpose FBDD building block distinct from target-specific analogs .

Regioselective Diversification Platform: Two Orthogonal Vectors for Parallel Library Synthesis

For medicinal chemistry groups building focused libraries, ethyl 1-phenyl-1H-pyrazole-4-carboxylate offers a regioselective diversification platform with three chemically addressable positions: the ethyl ester at C4 (hydrolyzable to acid for amide coupling), and the unsubstituted C3 and C5 positions (available for electrophilic halogenation, cross-coupling, or Vilsmeier-Haack formylation) . This contrasts with N-methyl pyrazole-4-carboxylate synthesis which often yields regioisomeric mixtures requiring chromatographic separation , and with 3,5-dimethyl analogs where both positions are blocked . The compound's exclusive N-phenyl-4-carboxylate regiochemistry, confirmed by NOE difference spectroscopy , eliminates the risk of regioisomer contamination in downstream products—a critical quality attribute for procurement in library synthesis programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.